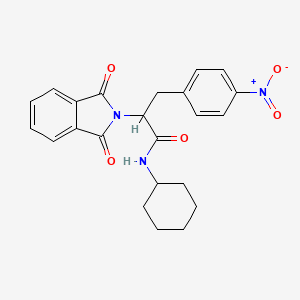![molecular formula C17H20O3 B5213579 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene, also known as MMPEB, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene is not fully understood. However, research has shown that 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has been shown to have minimal toxicity and side effects in laboratory experiments. In animal studies, 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has been shown to have anti-inflammatory and anti-tumor effects. 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has several advantages for lab experiments. It is easy to synthesize and purify, and it has minimal toxicity and side effects. However, 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene. One potential direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its potential as a drug delivery system and its ability to target specific cells and tissues. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene.
Méthodes De Synthèse
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene can be synthesized through a multistep process starting with 2-methoxy-4-methylphenol and 2-bromoethyl 2-methylphenyl ether. The intermediate product is then reacted with sodium hydride and 4-methylphenol to produce 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene. This synthesis method has been optimized to produce high yields of 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene with high purity.
Applications De Recherche Scientifique
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has been studied for its potential application in cancer treatment. Research has shown that 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has anti-cancer properties and can inhibit the growth of cancer cells. 2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-8-9-16(17(12-13)18-3)20-11-10-19-15-7-5-4-6-14(15)2/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMHFDIWAIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6456293 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[(2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5213500.png)

![1-(4-phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol hydrochloride](/img/structure/B5213504.png)
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5213511.png)
![{1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5213515.png)

![4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213540.png)
![ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate](/img/structure/B5213541.png)
![1-(4-fluorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B5213549.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)
